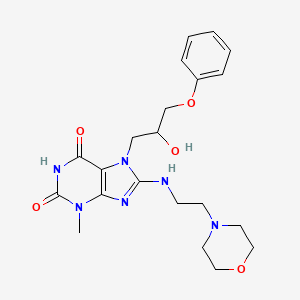
7-(2-羟基-3-苯氧基丙基)-3-甲基-8-(2-吗啉-4-乙基氨基)嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione" is a derivative of purine-2,6-dione, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may interact with various serotonin (5-HT) receptors due to the presence of a morpholine ring and an arylpiperazine fragment, which are structural features often associated with ligands for these receptors .
Synthesis Analysis
The synthesis of related purine-2,6-dione derivatives involves several steps, starting from a nitrosopyrimidine derivative, which is hydrogenated to an amino derivative. Subsequent reactions with orthocarboxylate and mesyl chloride lead to the formation of the desired purine-2,6-dione core with various substituents . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway, with specific modifications to introduce the hydroxyphenoxypropyl and morpholinylethylamino groups at the appropriate positions on the purine core.
Molecular Structure Analysis
The molecular structure of purine-2,6-dione derivatives has been confirmed using X-ray diffraction methods. These compounds can adopt different conformations in the crystal, with the strongest type of interaction being a charge-assisted hydrogen bond. The morpholine ring, which is a potential donor and acceptor of hydrogen bonds, is an attractive substituent that may support binding to non-specific sites of 5-HT receptors. The mutual orientation of rings in the arylpiperazine fragment is also important for ligand-receptor recognition, as observed in the crystal structures of related compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of purine-2,6-dione derivatives include intramolecular alkylation, which is a key step in forming the imidazo[1,2,3-cd]purine ring system. The introduction of various substituents, such as alkyl or phenyl groups, is achieved through reactions with different reagents, such as mesyl chloride. These reactions are crucial for modifying the affinity of the compounds for different 5-HT receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine-2,6-dione derivatives are influenced by their molecular structure. The presence of different substituents can modify the compound's solubility, stability, and overall reactivity. The intramolecular and intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π interactions, can affect the compound's crystallinity and melting point. The specific properties of "7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione" would need to be determined experimentally, but its structure suggests it may have unique properties that could be relevant for its interaction with 5-HT receptors .
科学研究应用
合成和心血管活性
研究重点在于合成了7-(2-羟基-3-苯氧基丙基)-3-甲基-8-(2-吗啉-4-乙基氨基)嘌呤-2,6-二酮及其衍生物,考察它们潜在的心血管益处。具体来说,研究人员合成了这些化合物并测试了它们的电生理、抗心律失常和降压活性,以及它们对α肾上腺素能受体的亲和力。具有8-(2-吗啉-4-基-乙基氨基)取代基的化合物在实验性诱发的阵发性心动过速中表现出显著的预防性抗心律失常活性。这表明开发新型心血管药物是一个有希望的途径(Chłoń-Rzepa et al., 2004)。
结构分析
对该化合物研究的另一个方面包括其结构分析。研究了密切相关的化合物8-氨基-7-(2-羟基-3-吗啉基丙基)茶碱的晶体结构,突出了嘌呤稠环骨架的平面性和吗啉环的椅式构象。这种结构见解有助于理解该化合物的反应性及其与生物靶标的潜在相互作用(Karczmarzyk et al., 1995)。
聚合和材料科学
该化合物及其衍生物还在聚合物科学中找到了应用。例如,已经进行了对脂肪酶催化的吗啉-2,5-二酮衍生物的开环聚合的研究,包括与该化合物相关的衍生物。这种合成聚(酯酰胺)的新途径证明了该化合物在创造具有特定性能(例如高热稳定性和机械强度)的新型聚合物材料中的潜在用途(Feng et al., 2000)。
属性
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O5/c1-25-18-17(19(29)24-21(25)30)27(13-15(28)14-32-16-5-3-2-4-6-16)20(23-18)22-7-8-26-9-11-31-12-10-26/h2-6,15,28H,7-14H2,1H3,(H,22,23)(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJEMDXGNQDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

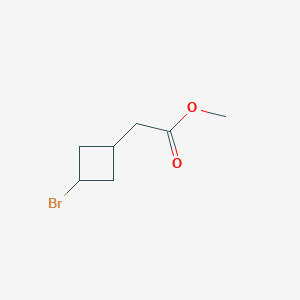
![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)
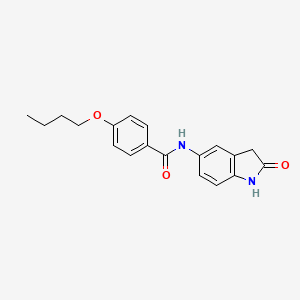
![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)
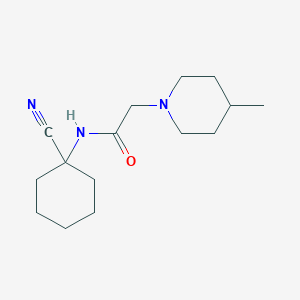
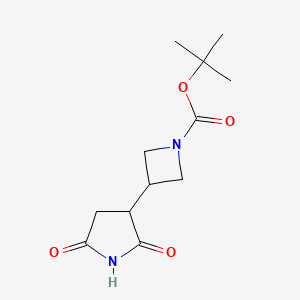
![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)
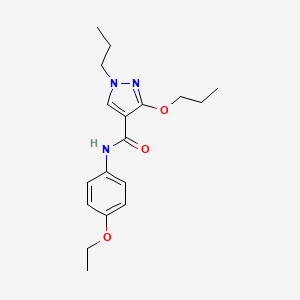

![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)
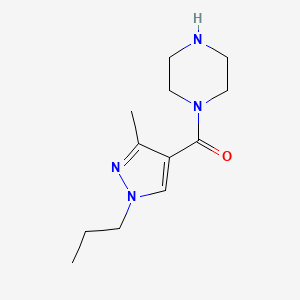
![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)
